N-(3-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl group, a thiophene ring, and a pyrimidine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the chlorinated phenyl group and the thiophene ring, followed by their integration into the pyrimidine framework. Common reagents used in these reactions include chlorinating agents, thiophene derivatives, and pyrimidine precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could be explored for developing new pharmaceuticals, particularly in areas such as anti-cancer or anti-inflammatory drugs.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(3-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic contacts, which can modulate the activity of these targets and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide shares structural similarities with other compounds containing chlorinated phenyl groups, thiophene rings, or pyrimidine moieties.
Examples: Compounds such as 3-chloro-2-methylphenyl derivatives, thiophene-based molecules, and pyrimidine analogs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H18ClN3O3S2 |
---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H18ClN3O3S2/c1-13-15(22)5-2-6-16(13)23-18(26)12-25-17-8-11-30-19(17)20(27)24(21(25)28)9-7-14-4-3-10-29-14/h2-6,8,10-11H,7,9,12H2,1H3,(H,23,26) |
InChI Key |
SJALJFOMYVTIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.